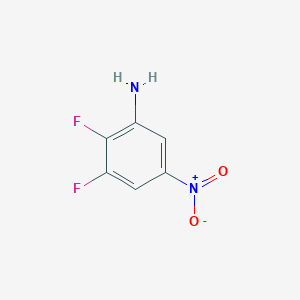

2,3-Difluoro-5-nitroaniline

Vue d'ensemble

Description

“2,3-Difluoro-5-nitroaniline” is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .

Synthesis Analysis

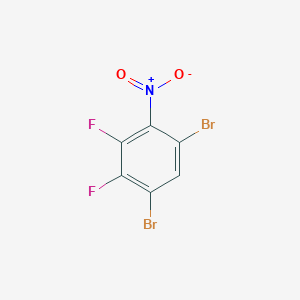

The synthesis of “2,3-Difluoro-5-nitroaniline” involves several stages. The reaction mixture is reacted at 50°C for 2 hours under slight hydrogen pressurization . Analysis of the resulting reaction product by HPLC revealed 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .

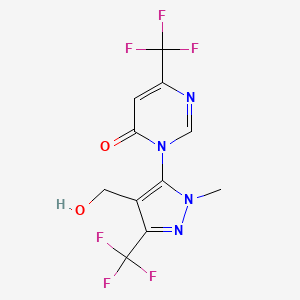

Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-5-nitroaniline” can be represented by the linear formula F2C6H2(NO2)NH2 . The compound consists of a benzene ring with two fluorine atoms, a nitro group, and an amino group attached to it .

Applications De Recherche Scientifique

Applications in Materials Science

One of the pivotal applications of compounds related to 2,3-Difluoro-5-nitroaniline is in the development of high-energetic materials. The study by Singh and Felix (2003) reviews the crystal structure, thermolysis, and applications of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts, highlighting the compound's potential for various applications due to its energetic properties (Singh & Felix, 2003).

Environmental and Analytical Chemistry

In the environmental sector, studies on nitrophenols, which share a functional group with 2,3-Difluoro-5-nitroaniline, detail the atmospheric occurrence and analytical detection techniques. Harrison et al. (2005) provide a comprehensive review on the atmospheric presence of nitrophenols, including detection methods and sources, pointing out the significance of understanding these compounds for environmental monitoring and protection (Harrison et al., 2005).

Contribution to Wastewater Treatment

Duan et al. (2019) discuss the use of free nitrous acid (FNA) in improving wastewater management. Although not directly related to 2,3-Difluoro-5-nitroaniline, this study underscores the broader application of nitro compounds and their derivatives in environmental management, highlighting innovative approaches to wastewater treatment and sludge management (Duan et al., 2019).

Insight into Nitrogen Cycles

Research on nitrous oxide emissions from aquaculture by Hu et al. (2012) illustrates the impact of nitrogenous compounds on greenhouse gas emissions, emphasizing the need for understanding and mitigating the environmental effects of nitrogen cycles. This research, while not specific to 2,3-Difluoro-5-nitroaniline, shows the importance of nitrogen studies in addressing global warming and environmental sustainability (Hu et al., 2012).

Safety And Hazards

“2,3-Difluoro-5-nitroaniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes .

Propriétés

IUPAC Name |

2,3-difluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYLPOSIBFCBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-nitroaniline | |

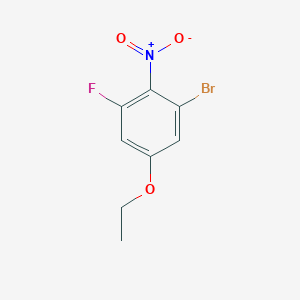

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)

![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)